Butyrophenone, 2'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride is a chemical compound that belongs to the butyrophenone class, which is known for its antipsychotic properties. This compound is characterized by its complex structure, which includes a butyrophenone core with additional functional groups that enhance its pharmacological activity.
The compound can be synthesized through various chemical reactions involving starting materials such as butyrophenone derivatives and dimethylaminoethanol. It may also be found in pharmaceutical formulations, particularly those targeting psychiatric disorders.
This compound is classified as a phenothiazine derivative, which is a category of medications primarily used to treat mental health conditions. It is also categorized under psychoactive substances due to its effects on the central nervous system.
The synthesis of Butyrophenone, 2'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride typically involves several steps:
The reactions are usually carried out under controlled temperatures and pressures to ensure optimal yields. Specific solvents and reagents are selected based on their reactivity and compatibility with the functional groups present in the compound.
The molecular formula of Butyrophenone, 2'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride is . The structure features:
CC(C(=O)C1=CC=C(C=C1)OC)N(C)CCOInChI=1S/C16H22ClN/O3/c1-11(2)16(19)14-9-7-8-13(18)15(14)20-12(3)4/h7-9H,11H2,1-6H3The compound undergoes various chemical reactions typical of amines and ethers, including:
Reactions are generally monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity of the product.
Butyrophenone, 2'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride exerts its effects primarily through antagonism of dopamine receptors in the brain. This action helps modulate neurotransmitter levels, leading to reduced symptoms of psychosis.
Research indicates that compounds in this class may also interact with serotonin receptors, contributing to their therapeutic effects. The specific binding affinities for various receptor subtypes can vary based on structural modifications.
Butyrophenone, 2'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride is primarily utilized in:
This compound exemplifies the importance of structural modifications in enhancing pharmacological activity while maintaining safety profiles for therapeutic use.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: